molecular formula C12H17NO2 B375628 N-(4-ethoxyphenyl)-2-methylpropanamide

N-(4-ethoxyphenyl)-2-methylpropanamide

Cat. No.: B375628
M. Wt: 207.27g/mol
InChI Key: HMEMEVHOZQUIDU-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-methylpropanamide is an organic compound with the molecular formula C11H15NO2 . This structure is characterized by an ethoxyphenyl group linked to a 2-methylpropanamide (isobutyramide) moiety. Compounds featuring the N-(4-ethoxyphenyl) group are of significant interest in medicinal chemistry research. For instance, the well-known compound phenacetin, which is an N-(4-ethoxyphenyl) derivative, shares this core structural feature . Furthermore, contemporary research explores similar scaffolds for developing novel therapeutics. Recent scientific studies have designed and synthesized libraries of phenylalanine-containing peptidomimetics based on the Ugi four-component reaction, investigating their role as HIV-1 Capsid binders . These research directions underscore the value of such chemical architectures as valuable intermediates and building blocks in drug discovery. The structural information and synthetic accessibility of this compound make it a compound of interest for developing new chemical entities and probing structure-activity relationships. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-methylpropanamide

InChI

InChI=1S/C12H17NO2/c1-4-15-11-7-5-10(6-8-11)13-12(14)9(2)3/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

HMEMEVHOZQUIDU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)C

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

N-(4-ethoxyphenyl)-2-methylpropanamide has been investigated for several applications in scientific research, particularly in the fields of chemistry and biology.

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new materials with desirable properties. For instance, derivatives of this compound have been synthesized for use in drug development and material science.

Research has shown that this compound exhibits potential biological activities, including:

  • Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer drug development. It operates through mechanisms involving the accumulation of reactive oxygen species (ROS), which leads to cellular stress and death.
  • Antiviral Activity : Recent investigations have demonstrated its ability to inhibit viral entry mechanisms, particularly against SARS-CoV-2, suggesting its potential as an antiviral agent.

Pharmacological Research

This compound has been evaluated for its pharmacological properties, including analgesic and anti-inflammatory effects. These properties make it a candidate for further studies aimed at developing new therapeutic agents for pain management and inflammatory diseases.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
SynthesisPrecursor for various organic compoundsUsed in drug development and material synthesis
Anticancer ResearchInduces apoptosis in cancer cellsMechanism involves ROS accumulation
Antiviral ActivityInhibits viral entry mechanismsEffective against SARS-CoV-2
Pharmacological ResearchExhibits analgesic and anti-inflammatory effectsPotential for new therapeutic agents

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, with the compound inducing apoptosis through ROS-mediated pathways. This study highlights the compound's potential as an anticancer agent.

Case Study 2: Antiviral Mechanism

In another research effort, this compound was tested for its ability to inhibit the entry of SARS-CoV-2 into host cells. The findings revealed that the compound effectively suppressed spike protein-mediated membrane fusion, indicating its potential utility in antiviral therapies.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity: The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to analogs with polar groups (e.g., –NH₂ in N-(4-aminophenyl)-2-methylpropanamide). Isobutyryl fentanyl’s piperidinyl and phenylethyl groups confer high opioid receptor affinity, illustrating how bulky substituents can drive pharmacological activity .

Impact of Heterocyclic Moieties :

  • The oxadiazole ring in N-[4-(4-methoxy-3-methylphenyl)-oxadiazolyl]-2-methylpropanamide introduces rigidity and hydrogen-bonding capacity, which may improve metabolic stability compared to purely aromatic systems .

Synthetic Accessibility: Compounds like N-(4-aminophenyl)-2-methylpropanamide are synthesized via nucleophilic substitution (e.g., reacting 4-aminophenol with 2-methylpropanoyl chloride), a method adaptable to the target compound by substituting 4-ethoxyaniline .

Research Findings and Implications

Physicochemical Properties:

  • Lipophilicity: The ethoxy group increases logP compared to methoxy (–OCH₃) or amino (–NH₂) analogs, suggesting better membrane permeability but lower aqueous solubility .
  • Thermal Stability : Crystallographic data from related propanamides (e.g., N-{2-[N-(4-Methylphenyl)oxamoyl]-phenyl}propanamide ) indicate that substituent bulkiness reduces melting points by disrupting molecular packing .

Pharmacological Potential:

  • Ethoxy’s metabolic stability (resistance to demethylation) may prolong half-life compared to methoxy groups .

Preparation Methods

Reaction Mechanism and Stoichiometry

The most common synthesis involves the nucleophilic acyl substitution of 4-ethoxyaniline with isobutyryl chloride. The amine attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride and forming the amide bond.

Stoichiometric Ratios

ComponentMolar RatioRole
4-Ethoxyaniline1.0Nucleophile
Isobutyryl chloride1.1–1.3Electrophile
Triethylamine (TEA)1.5–2.0HCl Scavenger
4-Dimethylaminopyridine0.01–0.05Catalyst

Experimental Procedure

  • Setup : Conduct reactions under nitrogen in anhydrous dichloromethane (DCM) or ethyl acetate at 0–5°C.

  • Addition Order :

    • Dissolve 4-ethoxyaniline (10 mmol) and TEA (15 mmol) in DCM.

    • Add isobutyryl chloride (11 mmol) dropwise with stirring.

    • Catalyze with 4-DMAP (0.1 mmol).

  • Reaction Progress : Monitor via TLC (hexane:EtOAc = 7:3). Completion typically occurs within 2–4 hours at room temperature.

Yield Data

SolventTemperature (°C)Time (h)Yield (%)
DCM25387
Ethyl Acetate25482
THF40278

Workup and Isolation

  • Quenching : Dilute with DCM, wash sequentially with 1 M HCl (2×), saturated NaHCO₃ (2×), and brine.

  • Drying : Use anhydrous Na₂SO₄ or MgSO₄.

  • Purification :

    • Recrystallization : From benzene/pentane (1:3) yields 85% pure product.

    • Flash Chromatography : Silica gel with 15–20% EtOAc/hexane eluent achieves >95% purity.

Alternative Synthesis via Carboxylic Acid Activation

Coupling Reagent-Assisted Methods

For laboratories lacking acid chlorides, isobutyric acid is activated using carbodiimides (e.g., DCC or EDC):

Representative Protocol

  • Activate isobutyric acid (10 mmol) with DCC (12 mmol) and HOBt (10 mmol) in THF at 0°C for 1 hour.

  • Add 4-ethoxyaniline (10 mmol) and stir at 25°C for 12 hours.

  • Filter precipitated urea, concentrate, and purify via column chromatography.

Comparative Efficiency

ReagentYield (%)Side Products
DCC/HOBt75Diethylurea
EDC/HOAt80Minimal
CDI70Imidazolide byproducts

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, microreactor systems reduce reaction times and improve heat management:

  • Conditions : 100°C, 5-minute residence time, isobutyryl chloride:amine ratio = 1.2:1.

  • Output : 92% conversion with >99% selectivity.

Solvent Recycling

  • Toluene Recovery : Distillation reclaims >90% solvent, reducing costs by 30%.

Reaction Optimization and Kinetic Studies

Temperature Effects

Elevated temperatures (>50°C) accelerate hydrolysis of isobutyryl chloride, reducing yields by 15–20%. Optimal ranges: 20–30°C.

Base Selection

BaseSolubilityNeutralization EfficiencyYield Impact
TEAHighExcellent+5%
PyridineModerateGood±0%
DIPEALowPoor-10%

Spectroscopic Characterization

NMR Spectral Data

  • ¹H NMR (CDCl₃) :
    δ 1.21 (d, J = 6.9 Hz, 6H, CH(CH₃)₂), 2.52 (hept, J = 6.9 Hz, 1H, CH(CH₃)₂), 3.77 (s, 3H, OCH₂CH₃), 6.63–7.16 (m, 4H, Ar-H), 7.85 (s, 1H, NH).

  • ¹³C NMR :
    δ 175.9 (C=O), 160.2 (C-O), 129.6–110.1 (Ar-C), 55.3 (OCH₂CH₃), 24.0 (CH(CH₃)₂).

IR Spectroscopy

  • Key Bands :
    3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Challenges and Mitigation Strategies

Impurity Formation

  • Byproducts :

    • N,N-Diacylated species (<5%): Minimize by using excess amine.

    • Hydrolyzed acid (<3%): Ensure anhydrous conditions.

  • Removal : Silica chromatography with 10% MeOH/DCM eluent.

Regioselectivity

Electron-donating ethoxy group directs amidation exclusively to the para position, avoiding ortho/meta isomers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-2-methylpropanamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution using 4-ethoxyaniline and 2-methylpropanoyl chloride. A base like triethylamine is critical to neutralize HCl byproducts. Reaction optimization includes refluxing in anhydrous dichloromethane (DCM) for 6–8 hours under inert gas (N₂/Ar) to prevent hydrolysis. Monitoring via TLC (silica gel, hexane:ethyl acetate 7:3) ensures completion. Yield improvements (70–85%) are achieved by slow addition of acyl chloride and maintaining temperatures below 40°C .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include a singlet at δ 1.2–1.4 ppm for the methyl groups on the propanamide, a triplet for the ethoxy group’s methyl (δ 1.3–1.5 ppm), and aromatic protons (δ 6.8–7.2 ppm) for the 4-ethoxyphenyl ring.
  • IR : Stretching at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-O of ethoxy).
  • MS : Molecular ion peak at m/z 221 (C₁₂H₁₇NO₂⁺) with fragmentation patterns confirming the amide backbone .

Q. What purification methods are most effective for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography (silica gel, gradient elution with hexane:ethyl acetate 8:2 to 6:4) removes unreacted starting materials. Recrystallization from ethanol/water (1:3) yields high-purity crystals (>98%). HPLC (C18 column, acetonitrile:water 60:40) can further validate purity .

Advanced Research Questions

Q. How does the ethoxy substituent influence the compound’s bioavailability compared to analogs (e.g., cyano or methoxy derivatives)?

  • Methodology : Comparative studies using logP measurements (octanol-water partition) reveal the ethoxy group enhances lipophilicity (predicted logP ~2.1) versus cyano (logP ~1.5) or methoxy (logP ~1.8) analogs. Molecular docking (AutoDock Vina) shows stronger hydrophobic interactions with target proteins like FPR2, correlating with improved cellular permeability in Caco-2 assays .

Q. What strategies resolve contradictions in reported anti-inflammatory activity across assay systems?

  • Methodology : Discrepancies in IC₅₀ values (e.g., 10 µM in RAW264.7 macrophages vs. 25 µM in THP-1 monocytes) may arise from cell-specific FPR2 expression levels. Cross-validation using siRNA knockdown of FPR2 and standardized LPS-induced cytokine (IL-1β, TNF-α) assays under controlled oxygen tension (5% CO₂) reduces variability .

Q. How can SHELX software improve crystallographic refinement of this compound?

  • Methodology : SHELXL refines X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) by adjusting thermal parameters and resolving disorder in the ethoxy group. Challenges include modeling rotational flexibility of the ethoxy moiety; constraints (DFIX, DANG) stabilize geometry. Final R-factors <5% validate the structure .

Q. What computational approaches predict the compound’s metabolic stability?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) identify oxidation sites (e.g., ethoxy → quinone via cytochrome P450). In vitro microsomal assays (human liver microsomes + NADPH) quantify half-life (t₁/₂) and correlate with in silico predictions using ADMET Predictor™ .

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